molecular formula C5H6N2S B3193703 6-Aminopyridine-2(1H)-thione CAS No. 741198-44-7

6-Aminopyridine-2(1H)-thione

Cat. No. B3193703
CAS RN: 741198-44-7
M. Wt: 126.18 g/mol
InChI Key: IRMILVGRVWZEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminopyridine-2(1H)-thione is a representative of the monoaminopyridines, a class of chemicals with significant gaps in knowledge regarding their chronic toxicity and carcinogenic activity . It is primarily used as a starting material in the production of various drugs .


Synthesis Analysis

The N-monoalkylation of 2- or 3-aminopyridines by a carboxylic acid and sodium borohydride can afford the corresponding alkylaminopyridine under mild conditions in good yields . This alkylation procedure is simple and practical, and the utility of this reaction could be extended to 2-aminopyridine, 3-aminopyridine, and with carboxylic acids such as formic, acetic, propanoic, butanoic, and trifluoroacetic acid .


Chemical Reactions Analysis

The reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes resulted in the corresponding Schiff bases, which reduction with sodium borohydride led to the formation of 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-ones .


Physical And Chemical Properties Analysis

6-Aminopyridine-2(1H)-thione appears as white leaflets or large colorless crystals . Its boiling point is 210.6 ºC, and its melting point ranges from 57.5 ºC to 58.1 ºC .

Safety and Hazards

6-Aminopyridine-2(1H)-thione is harmful if swallowed and causes serious eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-amino-1H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMILVGRVWZEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628073
Record name 6-Aminopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

741198-44-7
Record name 6-Aminopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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